CNS Penetrance Advantage
L-368,899 exhibits rapid and high brain penetration, with selective accumulation in limbic system regions, in stark contrast to the peripherally selective analog L-371,257, which shows minimal blood-brain barrier crossing [1]. This differential CNS exposure profile directly impacts the selection of an OTR antagonist for behavioral and central nervous system studies. While both compounds are non-peptide OTR antagonists, L-368,899 achieves therapeutically relevant brain concentrations, whereas L-371,257 is effectively excluded from the CNS [2].
| Evidence Dimension | Blood-brain barrier (BBB) permeability / CNS penetrance |
|---|---|
| Target Compound Data | Rapid brain penetration with selective accumulation in limbic system areas |
| Comparator Or Baseline | L-371,257: Peripherally selective; minimal BBB penetration |
| Quantified Difference | Qualitative classification: L-368,899 = CNS-penetrant; L-371,257 = peripherally restricted |
| Conditions | In vivo rodent studies; brain tissue distribution analysis |
Why This Matters
For neuroscience and behavioral studies requiring central OTR modulation, only CNS-penetrant antagonists like L-368,899 provide valid target engagement; peripherally restricted analogs cannot serve as substitutes.
- [1] IPFS (n.d.) L-368,899. Available at: https://ipfs.io/ipfs/QmehSxmTPRCr85Xjgzjut6uWQihoTfqg9VVihJ892bmZCp/L-368,899.html View Source
- [2] Freidinger RM, Pettibone DJ. (1997) Small molecule ligands for oxytocin and vasopressin receptors. Med Res Rev. 17(1): 1-16. View Source
